

Application Notes and Protocols for (+)-Atuveciclib In Vivo Xenograft Studies

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For Researchers, Scientists, and Drug Development Professionals

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Introduction

(+)-Atuveciclib (also known as BAY 1143572) is a potent and highly selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3][4][5][6] By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the suppression of transcription of key oncogenes, such as MYC, and induction of apoptosis in tumor cells.[1] Preclinical studies have demonstrated its antitumor efficacy in various cancer models, particularly in hematological malignancies like acute myeloid leukemia (AML).[3][5][7][8][9]

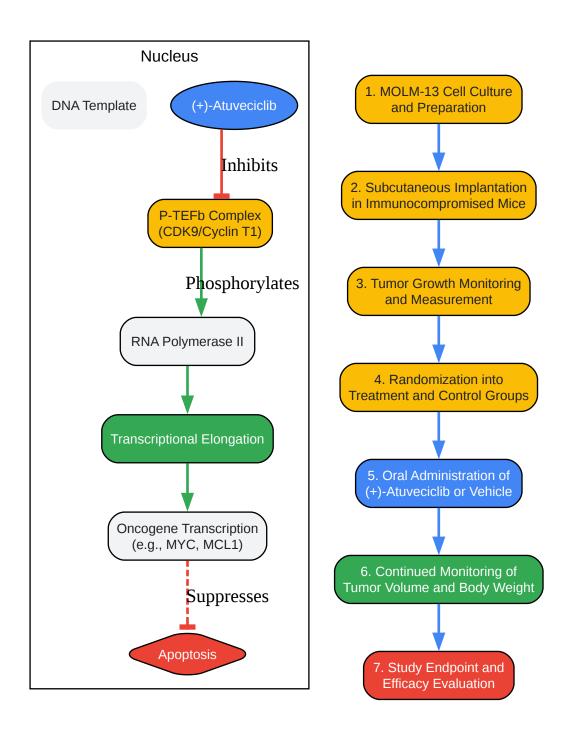
These application notes provide a detailed protocol for conducting in vivo xenograft studies using **(+)-Atuveciclib**, with a specific focus on the MOLM-13 human AML model. The information is compiled to assist researchers in designing and executing robust preclinical efficacy studies.

Mechanism of Action: CDK9 Inhibition

(+)-Atuveciclib selectively targets the CDK9/cyclin T1 complex, a critical regulator of transcriptional elongation. In many cancers, this complex is hyperactive, leading to the



overexpression of anti-apoptotic proteins and oncoproteins. Atuveciclib's inhibition of CDK9 leads to a decrease in the phosphorylation of RNA Polymerase II at serine 2, which in turn causes premature termination of transcription for short-lived mRNAs, including those encoding for proteins like c-Myc and Mcl-1. This ultimately results in cell cycle arrest and apoptosis in cancer cells.



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